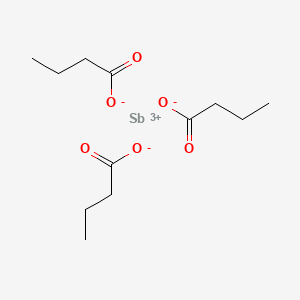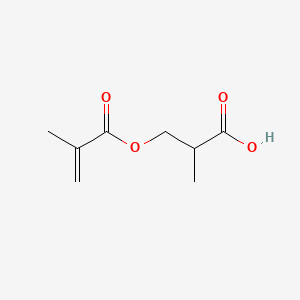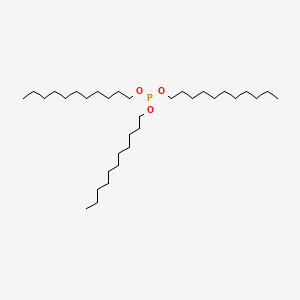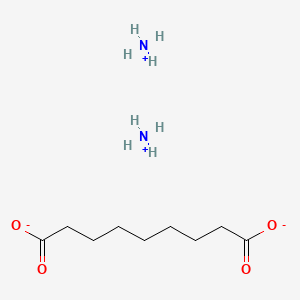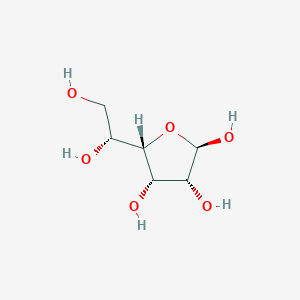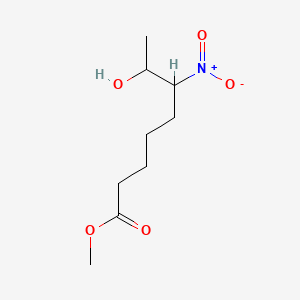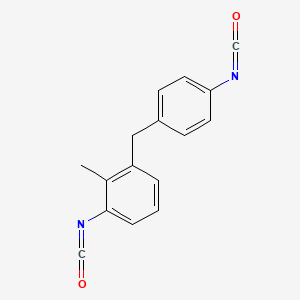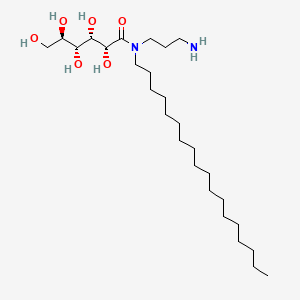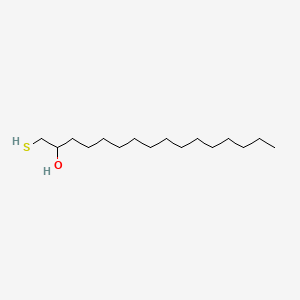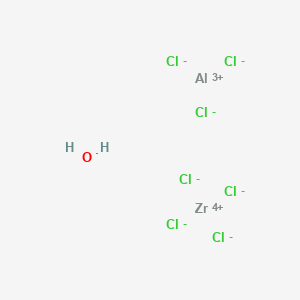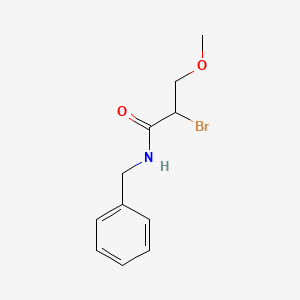
Einecs 290-805-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mentha arvensis extract is primarily obtained through steam distillation of the aerial parts of the plant. The process involves the following steps:
Harvesting: The plant is harvested when it reaches full bloom.
Drying: The harvested plant material is dried to reduce moisture content.
Steam Distillation: The dried plant material is subjected to steam distillation, where steam is passed through the plant material to vaporize the volatile compounds.
Condensation: The vaporized compounds are then condensed back into liquid form, resulting in the essential oil.
Industrial Production Methods
In industrial settings, the production of Mentha arvensis extract involves large-scale steam distillation units. The process is optimized to maximize the yield of essential oil, which is then further processed to isolate specific components such as menthol .
Chemical Reactions Analysis
Types of Reactions
Mentha arvensis extract undergoes various chemical reactions, including:
Oxidation: The menthol in the extract can be oxidized to menthone.
Reduction: Menthone can be reduced back to menthol.
Substitution: The hydroxyl group in menthol can be substituted with other functional groups to produce derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Menthone: Produced by the oxidation of menthol.
Menthol Derivatives: Various derivatives can be synthesized through substitution reactions.
Scientific Research Applications
Mentha arvensis extract has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of menthol and its derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in the formulation of topical analgesics and decongestants due to its cooling effect.
Industry: Employed in the production of flavorings, fragrances, and cosmetics.
Mechanism of Action
The primary active component of Mentha arvensis extract is menthol, which exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Mentha arvensis extract can be compared with other similar compounds such as:
Mentha piperita (Peppermint) Extract: Contains higher menthol content and is commonly used in similar applications.
Mentha spicata (Spearmint) Extract: Contains carvone as the major component, providing a different flavor profile.
Eucalyptus Oil: Contains eucalyptol, which has similar cooling and antimicrobial properties.
Mentha arvensis extract is unique due to its specific composition of menthol and other terpenes, making it a versatile compound in various applications.
Properties
CAS No. |
90247-37-3 |
|---|---|
Molecular Formula |
C12H28O8P2 |
Molecular Weight |
362.29 g/mol |
IUPAC Name |
12-phosphonooxydodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H28O8P2/c13-21(14,15)19-11-9-7-5-3-1-2-4-6-8-10-12-20-22(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) |
InChI Key |
MGYRDKQKDZZPJO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCOP(=O)(O)O)CCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


